molecular formula C10H15NO2 B3048231 3-Morpholin-4-ylcyclohex-2-en-1-one CAS No. 16179-67-2

3-Morpholin-4-ylcyclohex-2-en-1-one

Cat. No. B3048231
CAS RN: 16179-67-2
M. Wt: 181.23 g/mol
InChI Key: DJJULQXQYLDLAQ-UHFFFAOYSA-N
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Patent
US05114936

Procedure details

In 700 ml benzene was dissolved 40.0 g 1,3-cyclohexanedione and 62 ml morpholine. The resulting solution was heated at reflux under nitrogen atmosphere for 1.5 hours. The water present in the reaction mixture was collected using a Dean-Stark trap. Upon cooling to room temperature, the reaction mixture was filtered through alumina and the filtrate concentrated in vacuo. Trituration of the resulting oil with ether solidified 62.4 g of 3-morpholino-2-cyclohexen-1-one crystals.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1C=CC=CC=1>[O:12]1[CH2:13][CH2:14][N:9]([C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH:2]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
62 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen atmosphere for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The water present in the reaction mixture was collected
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through alumina
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.